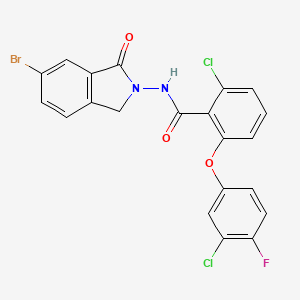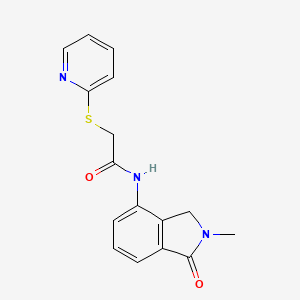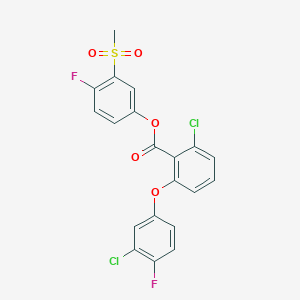
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has gained significant interest in scientific research. It is a potent inhibitor of a specific enzyme, which has led to its investigation for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves the inhibition of a specific enzyme called 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators and is implicated in the development of various diseases. By inhibiting this enzyme, the compound can reduce inflammation and potentially halt the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide have been studied extensively. It has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity and can potentially be used to treat viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide in lab experiments include its potent inhibitory effects on 15-lipoxygenase and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the investigation of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of novel analogs of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as an antiviral agent.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has shown promising results in scientific research. Its potent inhibitory effects on 15-lipoxygenase and potential therapeutic applications make it a promising candidate for further investigation. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves several steps. The first step is the preparation of 4-chlorothiophenol, which is then reacted with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to form the intermediate compound. This intermediate is then reacted with 6-fluoro-2-nitroaniline to form the final product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme that is involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an antiviral agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-19(2)10-25-18(24)16(19)22-17(23)15-13(21)4-3-5-14(15)26-12-8-6-11(20)7-9-12/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEDXXYQDHLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)

![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)

